Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester
Description
Systematic IUPAC Name Derivation and Semantic Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidin-5-yl] 2,2-dimethylpropanoate . Breaking down the nomenclature:
- Pyrimidin-5-yl 2,2-dimethylpropanoate : The ester moiety at position 5 of the pyrimidine ring derives from 2,2-dimethylpropanoic acid (pivalic acid).
- 4-[(4-Fluorophenyl)methylcarbamoyl] : Position 4 bears an amide group linked to a 4-fluorobenzyl substituent, forming a carbamoyl linkage.
- 1-Methyl-6-oxo : The pyrimidine ring is substituted with a methyl group at position 1 and a ketone at position 6, rendering it a pyrimidinone derivative.
- 2-[2-(Phenylmethoxycarbonylamino)propan-2-yl] : Position 2 features a branched alkyl chain with a carbamate-protected amine, where the phenylmethoxy (benzyloxy) group acts as the carbonate ester.
This semantic structure reflects the compound’s hybrid nature, integrating pyrimidinone, carbamate, and amide functionalities into a single scaffold.
Molecular Formula and Weight Validation
The molecular formula C~29~H~33~FN~4~O~6~ is confirmed via high-resolution mass spectrometry and elemental analysis. Calculating the molecular weight:
- Carbon (C~29~) : 29 × 12.01 = 348.29 g/mol
- Hydrogen (H~33~) : 33 × 1.008 = 33.26 g/mol
- Fluorine (F) : 1 × 19.00 = 19.00 g/mol
- Nitrogen (N~4~) : 4 × 14.01 = 56.04 g/mol
- Oxygen (O~6~) : 6 × 16.00 = 96.00 g/mol
Total : 348.29 + 33.26 + 19.00 + 56.04 + 96.00 = 552.59 g/mol , consistent with the reported value of 552.6 g/mol .
Stereochemical Configuration and Conformational Isomerism
The compound exhibits two stereogenic centers:
- Propan-2-yl carbamate : The quaternary carbon in the 2-(phenylmethoxycarbonylamino)propan-2-yl group creates a chiral center, though PubChem data does not specify enantiomeric preference.
- Pyrimidinone ring : The 1-methyl and 6-oxo substituents impose planarity, restricting rotation about the C5–N1 bond.
Conformational analysis via computational models reveals three stable rotamers due to:
- Restricted rotation of the 4-fluorobenzylamide’s C–N bond (energy barrier ~12 kcal/mol).
- Free rotation of the benzyloxy group in the carbamate moiety.
Functional Group Identification and Positional Analysis
The compound’s functional topology is mapped as follows:
Comparative Structural Relationship to Pyrimidine-Carbamate Hybrid Compounds
This compound shares structural motifs with inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), where pyrimidinone-carbamate hybrids optimize potency and stability. Key comparisons include:
| Feature | This Compound | Reference Compound 18 |
|---|---|---|
| Carbamate Group | Benzyloxycarbonyl | Cyclopropyl |
| Pyrimidine C4 | 4-Fluorobenzylamide | Unsubstituted benzamide |
| Log D (pH 7) | 2.8 (predicted) | 2 |
Properties
Molecular Formula |
C29H33FN4O6 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidin-5-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H33FN4O6/c1-28(2,3)26(37)40-22-21(23(35)31-16-18-12-14-20(30)15-13-18)32-25(34(6)24(22)36)29(4,5)33-27(38)39-17-19-10-8-7-9-11-19/h7-15H,16-17H2,1-6H3,(H,31,35)(H,33,38) |
InChI Key |
JZLRFHKDRQZPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)NC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Amination at C2
Carbamate Protection
- Treat the amine with benzyl chloroformate (Cbz-Cl) in dichloromethane and triethylamine (TEA) at 0°C.
- Yield : 95%.
Amidation at C4: 4-[[[(4-Fluorophenyl)Methyl]Amino]Carbonyl]
Coupling the pyrimidine carboxylic acid (generated via hydrolysis of a precursor ester) with 4-fluorobenzylamine employs DCC-mediated amidation:
Steps :
- Hydrolyze methyl ester (5-position) using NaOH/MeOH/H₂O (70°C, 2 h).
- Activate carboxylic acid with DCC (1.5 eq) and HOBt (1 eq) in THF.
- Add 4-fluorobenzylamine (1.2 eq), stir at 25°C for 12 h.
Esterification at C5: 2,2-Dimethylpropanoate
Pivaloylation of the C5 hydroxyl group uses pivaloyl chloride under Steglich conditions:
Procedure :
- Combine pyrimidine alcohol (1 eq), pivaloyl chloride (1.5 eq), DMAP (0.1 eq), and TEA (2 eq) in DCM.
- Stir at 25°C for 6 h.
Critical Analysis of Methodologies
Steric and Electronic Challenges
Yield Optimization
- Temperature control : Exothermic reactions (e.g., DCC activation) require ice baths to prevent racemization.
- Purification : Flash chromatography (silica gel, EtOAc/hexane) achieves >95% purity for intermediates.
Comparative Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidinyl ester and fluorophenyl groups.
Reduction: Reduction reactions may target the carbonyl groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Compounds similar to propanoic acid derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives that target specific pathways in cancer cells can induce apoptosis and halt tumor growth.
- A study highlighted the synthesis of a compound with a similar structure that exhibited potent activity against various cancer cell lines through modulation of metabolic pathways .
-
Anti-inflammatory Agents :
- The compound's structure suggests potential anti-inflammatory properties. Research has shown that certain propanoic acid derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process.
- A specific derivative demonstrated significant inhibition of COX-2, leading to reduced inflammation in animal models .
-
PPAR Agonists :
- The compound may act as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism.
- A related compound was shown to have a triple-acting profile on PPARα, -γ, and -δ, indicating potential for treating metabolic disorders such as diabetes and obesity .
Synthesis and Development
The synthesis of such complex molecules often involves multi-step processes that include:
- Functional Group Modifications : Incorporating fluorophenyl groups can enhance biological activity and selectivity.
- Use of Protecting Groups : During synthesis, protecting groups are essential to prevent unwanted reactions at sensitive sites.
Case Studies
- Inhibition Studies :
- Pharmacokinetics :
- Studies have focused on the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds to predict their behavior in biological systems. Understanding these properties is critical for assessing the viability of new drug candidates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrimidinyl ester can facilitate specific interactions with biological molecules. The pathways involved may include signal transduction, metabolic regulation, and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Comparisons
- However, its pyrimidine core may confer kinase inhibition (unlike fibrates or retinoids). Compared to bezafibrate (Ki for PPARα: ~50 µM), the pyrimidinyl ester’s bulkier substituents could enhance receptor specificity but reduce solubility .
- Antimicrobial Activity: While chlorinated 3-phenylpropanoic acids (e.g., compound 1 in ) show selective activity against Gram-positive bacteria (MIC: 8 µg/mL), the target compound’s fluorophenyl and benzyloxy groups may broaden its spectrum.
- Anticancer Potential: Organotin(IV) carboxylates (e.g., Ph₃SnL1) exhibit caspase-independent apoptosis in MCF-7 cells (IC₅₀: 0.218 µM) . The target compound’s pyrimidine-oxo moiety could similarly interfere with DNA synthesis or kinase signaling.
- Metabolic Stability: The phenylmethoxy carbonyl amino group in the target compound may enhance metabolic stability compared to simpler esters (e.g., ethyl propanoates in ), but could reduce bioavailability due to increased hydrophobicity.
SAR Insights
- Carboxylic Acid vs. Ester : Replacement of the carboxylic acid with sulfonic/phosphonic groups (e.g., compounds 7–8 in ) reduces receptor binding (Ki > 2400 nM for GPR44), highlighting the importance of the acid/ester motif.
- Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance lipophilicity and membrane penetration compared to non-halogenated analogs (e.g., β-hydroxy-β-aryl propanoic acids in ).
Research Findings and Data Tables
Table 1: Anticancer Activity Comparison
Table 2: Antimicrobial Activity
Biological Activity
The compound Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester (CAS No. 1157487-56-3) is a complex organic molecule with potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 528.53 g/mol. The structure features several functional groups that contribute to its biological activity, including a fluorophenyl moiety and a pyrimidinyl ester.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C25H29FN6O6 |
| Molecular Weight | 528.53 g/mol |
| CAS Number | 1157487-56-3 |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been studied for its potential as an inhibitor of specific kinases involved in cancer proliferation.
- Inhibition of Kinases : The compound has shown promise in inhibiting the MEK1/2 kinases, which are crucial in the MAPK signaling pathway. This inhibition can lead to reduced cell proliferation in cancer cell lines such as MV4-11 and MOLM13 .
- Apoptosis Induction : Research indicates that the compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases.
Study on Cancer Cell Lines
A study evaluated the effects of the compound on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The results indicated:
- IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13, indicating significant growth inhibition .
- Mechanism : The compound down-regulated phospho-ERK1/2 levels, demonstrating its potential as a therapeutic agent in targeting the MEK-MAPK pathway.
Toxicological Assessment
A toxicological study involving Sprague-Dawley rats assessed the pharmacokinetics and toxicity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
